Solubility Profile & Handling Guide: 5-Tert-butyl-2-chloropyridine-3-carboxylic acid
Executive Summary 5-Tert-butyl-2-chloropyridine-3-carboxylic acid (CAS: 1784306-92-8 / 1211588-66-7 regioisomer dependent) is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., herbicides) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Tert-butyl-2-chloropyridine-3-carboxylic acid (CAS: 1784306-92-8 / 1211588-66-7 regioisomer dependent) is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates (e.g., anti-inflammatory agents). Its solubility behavior is governed by a "push-pull" electronic structure: the lipophilic tert-butyl group and the electron-withdrawing chlorine atom compete with the hydrophilic, ionizable carboxylic acid moiety.
This guide provides a definitive technical analysis of its solubility across the polarity spectrum, offering validated protocols for solvent selection, purification, and accurate solubility determination.
Physicochemical Profile & Solubility Mechanics
To predict solubility behavior without empirical data for every solvent, one must understand the molecular drivers.
Property
Value (Approx.)
Impact on Solubility
Molecular Weight
~213.66 g/mol
Moderate size; kinetics of dissolution are generally fast.
pKa (COOH)
~2.5 – 3.5
Critical: The 2-chloro substituent is electron-withdrawing, increasing acidity compared to nicotinic acid. It exists as an anion at basic pH.
LogP (Oct/Water)
~3.0 – 3.5
Lipophilic: The tert-butyl group significantly increases solubility in non-polar organics (DCM, EtOAc) compared to the parent chloronicotinic acid.
H-Bond Donors
1 (COOH)
Capable of dimerization in non-polar solvents; soluble in H-bond acceptors (DMSO, MeOH).
The "Solubility Switch" Mechanism
The compound behaves as a solubility switch based on pH:
Acidic/Neutral pH: The protonated COOH dominates. The molecule is lipophilic. Soluble in Organics; Insoluble in Water. [1]
Basic pH (> pKa + 2): The carboxylate anion (
) dominates. The molecule becomes a hydrophilic salt. Soluble in Water; Insoluble in Non-polar Organics.
Solubility Landscape: Solvent Selection Matrix
The following data summarizes the solubility profile based on structural activity relationships (SAR) of chloronicotinic acid derivatives.
Mechanism:[2] The carboxylic acid deprotonates to form the sodium salt, moving into the aqueous layer. Impurities remain in DCM.
Separation: Collect the Aqueous Layer (Top). Discard the Organic Layer (contains neutral impurities).
Validation: Check the pH of the aqueous layer; it must be >10. If not, add more NaOH.
Acidification (Step 2): Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH < 2.
Observation: The solution should turn cloudy as the free acid precipitates.
Re-Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).
Drying: Dry the combined DCM layers over
, filter, and concentrate in vacuo.
Protocol B: Gravimetric Solubility Determination
Use this standard operating procedure (SOP) when precise solubility data is required for a specific solvent formulation.
Caption: Workflow for gravimetric solubility determination.
Weighing: Weigh a clean, dry scintillation vial (
).
Saturation: Add solvent to a separate vial containing excess compound. Sonicate for 15 minutes.
Equilibration: Stir for 24 hours at the target temperature (usually 25°C).
Filtration: Filter the supernatant through a 0.45 µm syringe filter into the pre-weighed vial.
Evaporation: Evaporate the solvent (nitrogen stream or vacuum oven).
Final Weighing: Weigh the vial + residue (
).
Calculation:
.
References
BLD Pharm. (2025). 5-tert-Butyl-2-chloropyridine-3-carboxylic acid Product Sheet. Retrieved from
National Institutes of Health (NIH). PubChem Compound Summary for 2-Chloronicotinic acid (Parent Scaffold). PubChem. Retrieved from
Organic Syntheses. (2015). Aminocarbonylation Using Electron-rich Di-tert-butyl-phosphinoferrocene. Org. Synth. 2015, 92, 237-246. (Demonstrates extraction/purification of similar pyridine acids). Retrieved from
European Patent Office. Preparation of 2-chloropyridine 3-carboxylic acid esters (EP0372654). (Details solubility and recrystallization in alcohols/chlorinated solvents). Retrieved from
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide for pyridine/carboxylic acid crystallization). Retrieved from
The Synthetic Chemist's Guide to 5-Tert-butyl-2-chloropyridine-3-carboxylic Acid: From Procurement to Application
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-tert-butyl-2-chloropyridine-3-carboxylic acid (CAS No. 1...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-tert-butyl-2-chloropyridine-3-carboxylic acid (CAS No. 1784306-92-8), a key building block in modern medicinal chemistry and drug discovery. The guide details its commercial availability, offers a comparative analysis of suppliers, and outlines critical quality control parameters. Furthermore, it delves into the established synthetic methodologies, potential applications in the development of novel therapeutics, and essential safety and handling protocols. This document is intended to serve as a practical resource for researchers and developers, enabling them to efficiently source, handle, and utilize this versatile chemical intermediate.
Introduction: A Versatile Scaffold in Drug Discovery
5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a substituted pyridine derivative that has garnered significant interest within the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a sterically demanding tert-butyl group, a reactive chloro substituent, and a carboxylic acid moiety, make it a valuable synthon for the creation of complex molecular architectures. The pyridine core is a prevalent motif in a vast number of FDA-approved drugs and natural products, highlighting its importance in establishing favorable interactions with biological targets.[2] The strategic placement of the substituents on this particular scaffold allows for diverse chemical modifications, making it a powerful tool in the design of novel bioactive compounds.
The carboxylic acid group, in particular, is a crucial functional handle. It can participate in a wide range of chemical transformations, including amidation, esterification, and the formation of other acid derivatives. This versatility allows for the facile introduction of various pharmacophores and the fine-tuning of a molecule's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.
This guide aims to provide a holistic understanding of 5-tert-butyl-2-chloropyridine-3-carboxylic acid, from its commercial acquisition to its potential applications, thereby empowering researchers to leverage its full potential in their scientific endeavors.
Commercial Availability and Supplier Landscape
The reliable procurement of high-quality starting materials is a cornerstone of successful research and development. 5-Tert-butyl-2-chloropyridine-3-carboxylic acid, with the confirmed CAS number 1784306-92-8, is available from a select number of specialized chemical suppliers.
Identified Suppliers
Our investigation has identified the following commercial sources for this compound:
Supplier
Website
Notes
BLDpharm
Offers the product with CAS No. 1784306-92-8 and provides access to analytical data such as NMR, HPLC, and LC-MS.[3]
AChemBlock
Lists a related isomer, 6-tert-butyl-2-chloropyridine-3-carboxylic acid (CAS: 1211588-66-7), which researchers should be careful not to confuse with the target compound.[4]
This table is not exhaustive and represents a snapshot of the market at the time of publication. Researchers are encouraged to conduct their own due diligence when selecting a supplier.
Critical Considerations for Supplier Selection
When sourcing 5-tert-butyl-2-chloropyridine-3-carboxylic acid, it is imperative to consider the following factors to ensure the quality and consistency of the material:
Purity and Analytical Data: Reputable suppliers should provide a comprehensive Certificate of Analysis (CoA) detailing the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The availability of raw analytical data provides an additional layer of confidence in the material's quality.
Batch-to-Batch Consistency: For long-term research projects and drug development campaigns, ensuring batch-to-batch consistency is crucial. Inquire about the supplier's quality management systems and their ability to provide material with a consistent impurity profile.
Availability and Lead Times: Assess the supplier's stock levels and typical lead times to avoid project delays. For larger scale needs, it is advisable to discuss scale-up capabilities and potential timelines.
Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing any questions regarding the product's specifications, handling, or stability.
Physicochemical Properties and Quality Control
A thorough understanding of the physicochemical properties of 5-tert-butyl-2-chloropyridine-3-carboxylic acid is essential for its effective use in synthesis and for ensuring the reliability of experimental results.
Recommended Analytical Methods for Quality Verification
Upon receiving a shipment of 5-tert-butyl-2-chloropyridine-3-carboxylic acid, it is best practice to perform in-house quality control to verify the supplier's specifications. The following analytical techniques are recommended:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
HPLC/UPLC: To accurately determine the purity of the compound.
LC-MS: To confirm the molecular weight and identify potential impurities.
Melting Point: As a general indicator of purity.
Synthesis and Purification Strategies
Caption: A plausible retrosynthetic pathway for 5-tert-butyl-2-chloropyridine-3-carboxylic acid.
A potential synthetic route could involve the cyclocondensation of pivalaldehyde with cyanoacetamide to form a dihydropyridinone intermediate, followed by oxidation to the corresponding 2-hydroxypyridine-3-carbonitrile. Subsequent chlorination, for example with phosphorus oxychloride, would yield the 2-chloro-3-cyanopyridine derivative. Finally, hydrolysis of the nitrile group under acidic or basic conditions would afford the desired carboxylic acid.
Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes. The choice of solvent will depend on the impurity profile of the crude material. Column chromatography on silica gel may also be employed for the purification of smaller quantities or for the removal of closely related impurities.
Applications in Research and Drug Discovery
Substituted pyridine carboxylic acids are recognized as privileged scaffolds in medicinal chemistry, with applications in a wide range of therapeutic areas.[5] While specific published applications for 5-tert-butyl-2-chloropyridine-3-carboxylic acid are limited, its structural motifs suggest its potential as a key building block for the synthesis of inhibitors for various biological targets.
Potential as an Intermediate for DNA Gyrase Inhibitors
One of the most promising areas of application for this compound is in the development of novel antibacterial agents targeting DNA gyrase.[6][7] DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA and is a well-validated target for antibiotics. The N-terminal domain of the GyrB subunit contains an ATP-binding site that has been extensively targeted for inhibitor design. Many potent and selective inhibitors of DNA gyrase feature a substituted aromatic or heteroaromatic core that engages in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. The structural features of 5-tert-butyl-2-chloropyridine-3-carboxylic acid make it an attractive starting point for the synthesis of such inhibitors. The carboxylic acid can be readily converted to an amide, which can form crucial hydrogen bonds with the protein backbone, while the tert-butyl group can occupy a hydrophobic pocket, and the chloro substituent provides a vector for further chemical elaboration.
Caption: Role of 5-tert-butyl-2-chloropyridine-3-carboxylic acid in a typical drug discovery workflow.
Other Potential Therapeutic Areas
The versatility of the pyridine carboxylic acid scaffold suggests that derivatives of 5-tert-butyl-2-chloropyridine-3-carboxylic acid could also be explored for their potential in other therapeutic areas, including:
Oncology: As inhibitors of kinases or other enzymes involved in cancer cell proliferation.
Inflammation: As modulators of inflammatory pathways.
Neuroscience: As ligands for receptors or enzymes in the central nervous system.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 5-tert-butyl-2-chloropyridine-3-carboxylic acid. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing, general safety guidelines for related chloropyridine carboxylic acids should be followed.
Hazard Identification
Based on the safety data for structurally similar compounds, 5-tert-butyl-2-chloropyridine-3-carboxylic acid should be considered as potentially:
Harmful if swallowed.
Causing skin irritation.
Causing serious eye irritation.
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Respiratory Protection: A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended, especially when handling the powder outside of a fume hood.
Skin and Body Protection: A lab coat and appropriate footwear.
Handling and Storage
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and other areas of chemical research. Its commercial availability, coupled with its rich chemistry, makes it an attractive starting point for the development of new molecular entities. This guide has provided a comprehensive overview of the key technical aspects related to this compound, from its procurement to its potential applications and safe handling. It is our hope that this resource will facilitate the work of researchers and accelerate the pace of innovation in the chemical and life sciences.
References
MDPI. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. [Link]
PubMed. Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents. [Link]
MDPI. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. [Link]
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Technical Guide: Safety and Handling of 5-Tert-butyl-2-chloropyridine-3-carboxylic acid
CAS: 1105189-08-3 | Formula: C₁₀H₁₂ClNO₂ | M.W.: 213.66 g/mol Executive Summary & Chemical Profile 5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a specialized heterocyclic building block primarily used in medicinal...
5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a specialized heterocyclic building block primarily used in medicinal chemistry for the synthesis of bioactive scaffolds, particularly in the development of P2X7 antagonists and kinase inhibitors. Its structure features a pyridine ring substituted with a reactive chlorine atom at the C2 position, a carboxylic acid at C3, and a lipophilic tert-butyl group at C5.
While classified as an irritant, its halogenated heteroaromatic nature requires strict adherence to dust control and specific reactivity protocols. This guide synthesizes safety data with practical handling strategies to ensure researcher safety and compound integrity.
Physicochemical Data Table
Property
Value / Description
Practical Implication
Physical State
White to off-white solid powder
Prone to electrostatic charging; use anti-static guns during weighing.
Solubility
Soluble in DMSO, MeOH, DCM
Use compatible solvent-resistant gloves (e.g., Nitrile/Neoprene).
Acidity (pKa)
~3.5 - 4.0 (COOH group)
Corrosive to mild steel; store in glass or HDPE.
Reactivity
High (SNAr at C2 position)
Avoid inadvertent contact with strong nucleophiles (amines, thiols) outside the reactor.
Lipophilicity
Moderate (due to tert-butyl)
Enhanced skin permeability compared to non-alkylated pyridines.
Hazard Identification & Toxicology (GHS)
Based on structural analogs (chloropyridine carboxylic acids) and available safety data, this compound is classified under GHS as Warning .
H335: May cause respiratory irritation.[1][3][4][5]
Toxicological Insight (The "Why"):
The pyridine ring is a known sensitizer. The presence of the chlorine atom at the ortho position to the nitrogen renders the ring electron-deficient, increasing its reactivity with biological nucleophiles (proteins/DNA) via nucleophilic aromatic substitution. This mechanism underpins its potential for skin sensitization and irritation.
As a fine powder, CAS 1105189-08-3 poses an inhalation risk. The tert-butyl group increases its lipophilicity, potentially facilitating absorption through lung tissue if aerosolized.
Required Engineering Controls:
Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
Secondary: Local Exhaust Ventilation (LEV) for weighing stations if outside a hood.
HEPA Filtration: Required for vacuum lines to prevent facility contamination.
Workflow Visualization
The following diagram outlines the critical decision points in the handling lifecycle, ensuring containment from receipt to disposal.
Figure 1: Safe handling lifecycle emphasizing temperature equilibration and immediate dissolution to minimize dust exposure.
Experimental Protocols
Safe Weighing Protocol (Self-Validating)
Objective: Accurate mass transfer without personnel exposure or cross-contamination.
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.
Static Elimination: Pass an anti-static gun (ionizer) over the weighing boat and the spatula. Reason: Substituted pyridine powders are often static and will "jump" or cling to gloves.
Transfer:
Open the source container only inside the hood.[1]
Transfer solid to a pre-tared weighing boat.
Validation Step: Close the draft shield and wait 10 seconds. If the reading drifts >0.5mg, static is still present; re-ionize.
Dissolution: Add the reaction solvent (e.g., DCM or DMF) directly to the weighing boat (if compatible) or wash the solid into the flask immediately. Do not transport dry powder across the lab.
Reaction Setup: Nucleophilic Substitution (SNAr)
Context: This compound is often used to displace the 2-Cl with an amine.
Risk: The reaction generates HCl (or salt byproducts) and requires heat.
Equipment: Use a pressure-rated vial or round-bottom flask with a reflux condenser.
Reagent Addition: Add the 5-tert-butyl-2-chloropyridine-3-carboxylic acid first, followed by the solvent. Add the base (e.g., TEA, DIPEA) last to control the exotherm.
Monitoring: Monitor via LC-MS.
Success Indicator: Disappearance of parent mass (M+H ~214) and appearance of product.
Safety Check: If the reaction turns black/tarry rapidly, it indicates uncontrolled decomposition. Remove heat immediately and cool with an external ice bath.
Emergency Response & Spill Logic
Spill Cleanup Strategy
Because the molecule contains an acidic moiety (-COOH) and a halogen, cleanup requires a two-step neutralization logic.
Figure 2: Decision logic for spill remediation. Note the use of PEG/Oil to suppress dust for solid spills.
First Aid
Eye Contact: Rinse immediately with water for 15 minutes.[1][3][5] The carboxylic acid group can cause corneal damage; seek ophthalmological evaluation.
Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol, as it may enhance the absorption of the lipophilic tert-butyl moiety.
Storage & Stability
Temperature: Store at 2-8°C .
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The 2-Cl position is hydrolytically stable under neutral conditions but can degrade in moist air over months.
Container: Amber glass or opaque HDPE to prevent photo-degradation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762872, 5-chloropyridine-2-carboxylic acid (Analogous Hazard Data). Retrieved from [Link]
WuXi Biology (2025). SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Profiles of Chloropyridines. Retrieved from [Link]
synthetic routes for creating derivatives from 5-Tert-butyl-2-chloropyridine-3-carboxylic acid
An In-Depth Guide to the Synthetic Versatility of 5-Tert-butyl-2-chloropyridine-3-carboxylic acid Introduction: A Scaffold of Strategic Importance In the landscape of modern medicinal chemistry and materials science, the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthetic Versatility of 5-Tert-butyl-2-chloropyridine-3-carboxylic acid
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. 5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a heterocyclic scaffold of significant interest, offering chemists a robust platform for the synthesis of diverse and complex molecular architectures. Its value lies in the orthogonal reactivity of its three key functional handles:
The Carboxylic Acid (Position 3): A classical functional group, readily available for conversion into a wide array of derivatives such as amides, esters, and ketones. This position serves as a primary vector for modifying polarity, introducing hydrogen bond donors/acceptors, and linking to other molecular fragments.
The 2-Chloro Substituent: An activatable site for modern transition-metal-catalyzed cross-coupling reactions. This position is the gateway to forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of intricate biaryl systems and substituted amines.
The 5-Tert-butyl Group: A bulky, lipophilic moiety that imparts unique steric and electronic properties. It enhances solubility in organic solvents and can be used to probe steric pockets in biological targets or influence the solid-state properties of materials.
This guide provides a detailed exploration of the principal synthetic routes for creating derivatives from this versatile starting material, offering both theoretical grounding and practical, field-tested protocols for researchers and drug development professionals.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is often the first point of functionalization due to the well-established and high-yielding reactions it can undergo. The primary derivatives are amides and esters, each with distinct purposes and synthetic considerations.
Amide Bond Formation: The Linchpin of Medicinal Chemistry
Amide bonds are ubiquitous in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.[1][2] The coupling of 5-Tert-butyl-2-chloropyridine-3-carboxylic acid with a primary or secondary amine is a cornerstone transformation. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
Causality Behind Experimental Choices:
The direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. Coupling reagents facilitate this activation, typically forming a highly reactive intermediate in situ.
For a substrate like our target molecule, standard reagents are generally effective. However, the electron-withdrawing nature of the pyridine ring and the 2-chloro substituent can slightly modulate the reactivity of the carboxyl group. Reagents like EDC, often used with additives like HOBt, and uronium-based reagents like HATU are industry standards.
Workflow for Amide Coupling
Caption: General mechanism for carbodiimide-mediated amide coupling.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
To a dry, nitrogen-flushed round-bottom flask, add 5-Tert-butyl-2-chloropyridine-3-carboxylic acid and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
Add the amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) to the solution. Stir for 5 minutes at room temperature.
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution at 0 °C (ice bath).
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Ester derivatives are crucial as prodrugs, for modifying solubility, or as protecting groups for the carboxylic acid during subsequent reactions at the 2-chloro position.
Causality Behind Experimental Choices:
Fischer Esterification: This is a classic, equilibrium-driven process catalyzed by a strong acid.[5] It is most effective for simple, unhindered alcohols. The reaction is driven to completion by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed.[5]
Acid Chloride Formation: For more hindered or precious alcohols, a two-step procedure is superior. The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts rapidly and irreversibly with the alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
Mechanism of Fischer Esterification
Caption: Key steps in the acid-catalyzed Fischer esterification.
Protocol 2: Two-Step Esterification via Acyl Chloride
This method is highly efficient and generally applicable to a wide range of alcohols.
Thionyl chloride (SOCl₂) (2.0 equiv) or Oxalyl chloride (1.5 equiv)
Desired alcohol (1.2 equiv)
Anhydrous Toluene or DCM
Anhydrous Pyridine or Triethylamine (1.5 equiv)
A catalytic drop of DMF (if using oxalyl chloride)
Procedure:
Step A: Acyl Chloride Formation. In a dry, nitrogen-flushed flask, suspend or dissolve 5-Tert-butyl-2-chloropyridine-3-carboxylic acid in anhydrous toluene. Add thionyl chloride (2.0 equiv) and heat the mixture to reflux (approx. 80-110 °C) for 2-3 hours until gas evolution ceases and the solution becomes clear.
Cool the reaction to room temperature and remove the excess SOCl₂ and toluene under reduced pressure. The resulting crude 5-tert-butyl-2-chloropyridine-3-carbonyl chloride is typically used directly in the next step.
Step B: Ester Formation. Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
In a separate flask, dissolve the desired alcohol (1.2 equiv) and pyridine (1.5 equiv) in anhydrous DCM.
Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water. Separate the organic layer and wash with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to afford the final ester.
Part 2: Cross-Coupling Reactions at the 2-Chloro Position
The 2-chloro substituent is the key to building molecular complexity through the formation of new C-C and C-N bonds. Palladium-catalyzed cross-coupling reactions are the workhorses for these transformations.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides with aryl or vinyl boronic acids (or their esters), forming biaryl structures.[6][7]
Causality Behind Experimental Choices:
Reactivity: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[7] The rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst.
Catalyst System: Overcoming this hurdle requires a highly active catalyst system. While traditional catalysts like Pd(PPh₃)₄ can work, more robust systems employing electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) are often necessary for high yields with chloropyridine substrates.[8][9]
Base: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling of the Corresponding Methyl Ester
To avoid potential complications with the free carboxylic acid, it is standard practice to first convert it to an ester (see Protocol 2) before performing the cross-coupling.
Pd(PPh₃)₄ (5 mol%) or a more active pre-catalyst system
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
To a Schlenk flask or microwave vial, add the methyl ester, arylboronic acid, palladium catalyst, and base.
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. For microwave-assisted reactions, temperatures of 120-150 °C for 15-60 minutes are common.
Monitor the reaction by LC-MS.
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Filter and concentrate the solution. Purify the crude product by column chromatography to yield the coupled product. The ester can then be hydrolyzed back to the carboxylic acid if desired.
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of N-aryl pyridine derivatives, the Buchwald-Hartwig amination is the premier method, coupling an aryl halide with an amine.[10]
Causality Behind Experimental Choices:
The C-Cl Bond Challenge: As with the Suzuki coupling, the oxidative addition of the 2-chloropyridine is challenging.[11] This reaction almost exclusively requires a highly active catalyst system.
Ligands and Base: Success hinges on the use of sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) which promote the difficult oxidative addition and subsequent reductive elimination steps.[11][12] A strong, non-nucleophilic base, most commonly Sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, making it a better nucleophile for the palladium complex.[11]
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is critical for success.[11]
The Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination of the Corresponding Methyl Ester
This protocol outlines the amination using a modern, highly active catalyst system. The starting material should be the ester derivative to prevent acid-base side reactions.
A Palladium Pre-catalyst (e.g., RuPhos Pd G3) (2-5 mol%)
RuPhos ligand (if not using a pre-catalyst)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
Strictly under an inert atmosphere (glovebox recommended): To a dry Schlenk tube or vial, add the palladium pre-catalyst, NaOtBu, and the methyl ester.
Add the anhydrous, degassed solvent, followed by the amine (liquid amines can be added via syringe; solid amines should be added in the glovebox).
Seal the vessel tightly and heat the mixture to 80-110 °C with stirring for 4-24 hours.
Monitor the reaction by LC-MS. Be aware that hydrodehalogenation (replacement of -Cl with -H) can be a side reaction.[11]
Upon completion, cool the reaction to room temperature. Carefully quench by pouring it into a stirred solution of saturated ammonium chloride (NH₄Cl).
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Conclusion
5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a testament to the power of modern synthetic building blocks. The strategic placement of its functional groups allows for a predictable and sequential elaboration of the core structure. By leveraging well-understood transformations of the carboxylic acid and powerful palladium-catalyzed cross-coupling reactions at the chloro position, chemists can rapidly access a vast chemical space. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently employ this scaffold in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
References
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Gande, S., & Bodige, S. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 55(3), 694–698. Available at: [Link]
Patil, A. B., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-371. Available at: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. Available at: [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]
MasterOrganicChemistry.com. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
Application Note: 5-Tert-butyl-2-chloropyridine-3-carboxylic Acid in Heterocyclic Synthesis
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-tert-butyl-2-chloropyridine-3-carboxylic acid as a scaffold for generating privileged...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-tert-butyl-2-chloropyridine-3-carboxylic acid as a scaffold for generating privileged heterocyclic systems, particularly kinase inhibitors and GPCR ligands.[1]
[1]
Executive Summary
5-Tert-butyl-2-chloropyridine-3-carboxylic acid represents a "privileged" trifunctional scaffold. Its utility stems from three orthogonal features:
The Electrophilic C2 Position: Activated by the ring nitrogen, allowing
displacements or metal-catalyzed cross-couplings.
The C3 Carboxylic Acid: A versatile handle for amidation, esterification, or cyclization.
The C5 Tert-Butyl Group: A critical structural element that provides metabolic stability (blocking the metabolically labile C5 position), increases lipophilicity (
), and fills hydrophobic pockets in protein targets without interfering with the C2/C3 reaction centers.
This guide provides validated protocols for converting this building block into bicyclic heterocycles, specifically pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .[1]
Chemical Profile & Reactivity Map
Property
Specification
Strategic Implication
Molecular Formula
Moderate MW allows for fragment-based drug design (FBDD).[1]
C2 Reactivity
High ()
The 2-Cl is labile; reactivity is modulated by the electron-withdrawing COOH (activating) and the electron-donating t-Butyl (slightly deactivating).[1]
C3 Reactivity
Nucleophilic/Electrophilic
Acts as an electrophile (amide coupling) or directs C2 substitution via H-bonding.[1]
Solubility
Organic Solvents
The t-butyl group significantly enhances solubility in DCM/EtOAc compared to the parent nicotinic acid.[1]
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways.[1] The C2-Cl and C3-COOH positions allow for sequential functionalization to build fused ring systems.[1]
Detailed Synthetic Protocols
Protocol A:
Displacement (Synthesis of 2-Amino-Nicotinic Acid Derivatives)
This is the most common "Gateway Reaction."[1] The carboxylic acid at C3 often catalyzes this reaction through an "ortho-effect," stabilizing the transition state via hydrogen bonding with the incoming amine.
Nucleophile: Aniline or Aliphatic Amine (1.2 – 2.0 equiv).[1]
Solvent: Water (Green chemistry route) or n-Butanol.[1]
Catalyst: None (autocatalytic) or catalytic HCl (for unreactive anilines).[1]
Step-by-Step Methodology:
Preparation: In a pressure vial (microwave compatible), suspend the chloropyridine (1 mmol) in water (3 mL).
Addition: Add the amine (1.2 mmol). If the amine is a solid hydrochloride salt, add 2.5 equiv of DIPEA.
Expert Insight: For weak nucleophiles (electron-deficient anilines), use n-Butanol as solvent and add 1.0 equiv of p-toluenesulfonic acid (PTSA).[1] The acid protonates the pyridine nitrogen, making C2 more electrophilic.
Reaction:
Method A (Thermal): Reflux at 100°C for 12–24 hours.
Method B (Microwave - Recommended): Heat at 140°C–160°C for 30–60 minutes.
Workup:
Cool the mixture to room temperature.
Adjust pH to ~3–4 using 1N HCl. The product usually precipitates as the free acid.
Filter, wash with cold water, and dry under vacuum.
Validation:
NMR should show the loss of the C2-Cl signal and appearance of the NH peak (often broad, >10 ppm).[1]
Protocol B: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-ones
This protocol converts the intermediate from Protocol A into a bicyclic kinase inhibitor scaffold.[1]
Mechanism: Cyclocondensation of the 2-amino-nicotinic acid (or amide) with a "C1" source (Formamide, Urea, or Orthoformate).[1]
Figure 2: Decision tree for cyclization based on desired substitution at the pyrimidine 2-position.
Methodology (Route 2 - Formamide Cyclization):
Mix: Combine the 2-amino-5-(tert-butyl)nicotinic acid (1 mmol) with Formamide (5 mL).
Heat: Heat the mixture to 140°C–150°C.
Critical Control Point: Monitor by LC-MS.[1] The reaction proceeds via an intermediate formylated amine. If the intermediate persists, increase temp to 160°C.
Quench: Pour the hot reaction mixture into crushed ice/water (20 mL).
Isolation: The bicyclic product precipitates. Filter and wash with water.[2][3]
Purification: Recrystallization from EtOH or DMF/Water.
Troubleshooting & Optimization
Issue
Root Cause
Solution
Low Yield in
Deactivation by t-Butyl group (+I effect)
Switch solvent to NMP or DMAc; increase temperature to 180°C (microwave). Use acid catalysis (PTSA) to activate the pyridine ring.[1]
Decarboxylation
Excessive heat (>180°C)
Avoid prolonged heating.[1] If decarboxylation occurs, convert COOH to Ester (Methyl/Ethyl) before the step.
Incomplete Cyclization
Formation of uncyclized diamide
Add a dehydrating agent (e.g., HMDS or ) to the reaction mixture to force ring closure.
Solubility Issues
Lipophilic t-Butyl group
While helpful for bio-assays, it hinders solubility in water. Use DMF/MeOH mixtures for workups instead of pure water.
References
Microwave-assisted synthesis of 2-aminonicotinic acids.
analytical HPLC methods for purity assessment of 5-Tert-butyl-2-chloropyridine-3-carboxylic acid
Application Note: Analytical HPLC Strategies for 5-Tert-butyl-2-chloropyridine-3-carboxylic Acid Executive Summary This guide details the analytical strategy for 5-Tert-butyl-2-chloropyridine-3-carboxylic acid (hereafter...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical HPLC Strategies for 5-Tert-butyl-2-chloropyridine-3-carboxylic Acid
Executive Summary
This guide details the analytical strategy for 5-Tert-butyl-2-chloropyridine-3-carboxylic acid (hereafter referred to as TB-CPCA ). This molecule serves as a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds.[1][2]
The presence of the tert-butyl group significantly alters the hydrophobicity compared to the parent 2-chloronicotinic acid, requiring a modified Reverse Phase (RP-HPLC) approach. Furthermore, the 2-chloro position is susceptible to nucleophilic attack (hydrolysis), necessitating specific sample handling protocols to prevent in-situ degradation.
Physicochemical Analysis & Method Strategy
To design a robust method, we must first deconstruct the analyte's behavior in solution.
Acidic Functionality (C3-COOH): With a pKa estimated between 2.5 and 3.0, the molecule exists as an anion at neutral pH. To ensure sharp peak shape and retention on a C18 column, we must suppress ionization.
Strategy: Maintain Mobile Phase pH < 2.5.
Basic Functionality (Pyridine Nitrogen): The nitrogen is weakly basic. However, the electron-withdrawing chlorine at C2 and the carboxyl at C3 reduce the basicity.
Risk:[3] Interaction with residual silanols on the column stationary phase can cause severe peak tailing.[4]
Strategy: Use of "End-capped" or "Base-deactivated" columns and phosphate buffers.
Hydrophobic Moiety (C5-Tert-butyl): This group adds significant lipophilicity (LogP increase ~1.5 to 2.0 units vs. parent).
Consequence: TB-CPCA will elute significantly later than 2-chloronicotinic acid.
Strategy: A gradient extending to high organic composition (90%+) is required to elute potential decarboxylated impurities (5-tert-butyl-2-chloropyridine).
Method Development Decision Tree
Figure 1: Strategic decision matrix for method development based on molecular properties.
UV @ 254 nm (Primary), 220 nm (Secondary for non-aromatics).
Gradient Table:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Polar Impurities)
15.0
10
90
Linear Gradient
20.0
10
90
Wash (Elute t-butyl analogs)
20.1
90
10
Re-equilibration
25.0
90
10
End
Critical Technical Note: The initial isocratic hold (0-2 min) is essential. Due to the polarity of the carboxylic acid, starting the gradient immediately can cause the main peak to co-elute with the solvent front or early polar hydrolysis products (2-hydroxy analog).
Protocol B: Rapid QA/QC Assay (Isocratic)
Use this method for routine lot release where impurity profiles are already characterized.
Mobile Phase: 40% Buffer (0.1%
) / 60% Acetonitrile.
Note: The high organic content is necessary to elute the tert-butylated molecule in a reasonable time (< 8 mins).
Flow Rate: 1.2 mL/min.
Run Time: 10 minutes.
Expected Retention: TB-CPCA ~4.5 - 5.5 min.
Sample Preparation & Stability
The reactivity of the 2-chloro position presents a stability risk. In unbuffered water or basic solutions, the chlorine can be displaced by a hydroxyl group, forming the impurity 5-tert-butyl-2-hydroxypyridine-3-carboxylic acid .
Recommended Diluent:
50:50 Water:Acetonitrile (adjusted to pH 3.0 with dilute phosphoric acid).
Workflow Diagram:
Figure 2: Sample preparation workflow emphasizing speed and pH control to prevent hydrolysis.
System Suitability & Validation Criteria
To ensure the method is "Trustworthy" and compliant with ICH Q2(R1) guidelines, the following criteria must be met before running samples.
Parameter
Acceptance Criteria
Rationale
Tailing Factor ()
Ensures minimal silanol interaction.
Resolution ()
Between TB-CPCA and nearest impurity (usually the 2-hydroxy analog).
Precision (RSD)
For 5 replicate injections of the standard.
Signal-to-Noise
For LOQ (Limit of Quantitation).
Validation Check:
If the Tailing Factor > 1.5, the column may have active silanols. Action: Add 5mM Triethylamine (TEA) to the mobile phase (adjust pH to 2.5 after addition) to mask silanol sites.[4]
Troubleshooting Guide
Peak Splitting:
Cause: Sample solvent is too strong (e.g., 100% MeCN injection into a 10% MeCN starting gradient).
Fix: Match sample diluent to the starting mobile phase conditions.
Ghost Peaks (Late Elution):
Cause: Carryover of the hydrophobic tert-butyl moiety from previous runs.
Fix: Implement a needle wash with 90:10 MeCN:Water between injections.
Retention Time Drift:
Cause: pH fluctuation affecting the ionization of the carboxylic acid.
Fix: Ensure buffer is prepared gravimetrically and pH metered daily.
References
ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds on Reverse Phase Columns. Application Note. Link
PubChem. (2023). 2-Chloronicotinic acid (Parent Structure Data).[1][8][9] National Library of Medicine. Link
common side products in 5-Tert-butyl-2-chloropyridine-3-carboxylic acid synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 5-tert-butyl-2-chloropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-tert-butyl-2-chloropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, minimize impurities, and ensure the integrity of your final product.
Troubleshooting Guide & FAQs
FAQ 1: What are the most common synthetic routes to 5-tert-butyl-2-chloropyridine-3-carboxylic acid, and what are their relative merits?
There are two primary synthetic strategies for constructing the 5-tert-butyl-2-chloropyridine-3-carboxylic acid scaffold:
Route A: From a Substituted Pyridine Precursor: This is the most prevalent approach, typically starting from a commercially available substituted cyanopyridine. The general sequence involves N-oxidation, chlorination, and subsequent hydrolysis of the nitrile.
Route B: Ring Formation/Annulation: This less common approach involves constructing the pyridine ring from acyclic precursors already containing the necessary functionalities.
Recommendation: For most applications, Route A is preferred due to the wider availability of starting materials and more established procedures. Route B can be advantageous if specific substitution patterns are not accessible through Route A.
Troubleshooting Issue 1: During the chlorination of 5-tert-butyl-3-cyanopyridine N-oxide, I am observing significant amounts of an isomeric byproduct. What is this impurity and how can I avoid it?
Answer:
This is a very common issue. The primary side product is likely the 6-chloro isomer (5-tert-butyl-6-chloro-3-cyanopyridine). Its formation is a known challenge in the chlorination of pyridine N-oxides.
Causality: The chlorination of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) can proceed through multiple mechanistic pathways, leading to substitution at both the C2 (α) and C6 (α') positions.[1][2] The electronic and steric influence of the tert-butyl group at the 5-position can modulate the regioselectivity of this reaction.
Mitigation Strategies:
Strict Temperature Control: Maintaining a lower reaction temperature during the addition of the chlorinating agent can favor the formation of the desired 2-chloro isomer. It is advisable to add the chlorinating agent dropwise while keeping the reaction mixture below a certain threshold, for example, 80-95°C.[3]
Use of an Organic Base: The addition of an organic base, such as triethylamine or pyridine, can act as a scavenger for the acid generated during the reaction, which can influence the product distribution.[4]
Alternative Chlorinating Agents: While POCl₃ is common, other reagents like bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic base can offer different selectivity profiles.[4]
Experimental Protocol: Selective Chlorination of 5-tert-butyl-3-cyanopyridine N-oxide
To a stirred solution of 5-tert-butyl-3-cyanopyridine N-oxide in a suitable solvent (e.g., dichloroethane), slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) at a controlled temperature (e.g., 60-70°C).[3]
After the addition is complete, slowly raise the temperature to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-10 hours).[3]
Carefully quench the reaction mixture by pouring it onto ice water.
Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) to a pH of 7-8.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to separate the 2-chloro and 6-chloro isomers.
Ensures complete conversion without excessive side reactions.
Quenching
Pouring onto ice water
Controls the exothermic reaction of excess POCl₃.
Troubleshooting Issue 2: The hydrolysis of 5-tert-butyl-2-chloro-3-cyanopyridine to the carboxylic acid is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?
Answer:
The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate (5-tert-butyl-2-chloropyridine-3-carboxamide).[5] The stability of this amide can sometimes lead to incomplete hydrolysis.
Causality: The rate of the second step (hydrolysis of the amide to the carboxylic acid) can be slower than the first step (hydrolysis of the nitrile to the amide), especially under mild conditions.[5]
Mitigation Strategies:
Harsher Reaction Conditions: To drive the reaction to completion, more forcing conditions are often necessary. This can include:
Higher Temperatures: Increasing the reaction temperature will increase the rate of amide hydrolysis.
Longer Reaction Times: Ensure the reaction is allowed to proceed for a sufficient duration.
Higher Concentration of Acid or Base: Using a more concentrated solution of a strong acid (like sulfuric acid or hydrochloric acid) or a strong base (like sodium hydroxide) will accelerate the hydrolysis.[1]
Experimental Protocol: Complete Hydrolysis of 5-tert-butyl-2-chloro-3-cyanopyridine
Suspend 5-tert-butyl-2-chloro-3-cyanopyridine in a solution of concentrated sulfuric acid (e.g., 70-85%).
Heat the mixture to a temperature of 100-120°C and stir vigorously.
Monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
The carboxylic acid product will precipitate out of the solution.
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Caption: Hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate.
Troubleshooting Issue 3: I am attempting a synthesis involving the lithiation of a 5-tert-butyl-2-chloropyridine derivative, but I am getting a complex mixture of products. What are the potential side reactions?
Answer:
The lithiation of chloropyridines is a powerful tool, but it is fraught with potential side reactions. The presence of the chloro and tert-butyl groups, along with the pyridine nitrogen, creates a complex reactivity landscape.[6][7]
Potential Side Reactions:
Isomeric Lithiation: Deprotonation can occur at multiple positions on the pyridine ring. While the position ortho to the chloro group (C3) is often desired, deprotonation can also occur at C4, or C6, directed by the pyridine nitrogen.[7][8] The kinetic and thermodynamic products may differ.[7]
Nucleophilic Addition of the Organolithium Reagent: The organolithium reagent (e.g., n-butyllithium) can act as a nucleophile and add to the pyridine ring, leading to the formation of dihydropyridine intermediates and subsequent loss of the chloro group.[9][10]
Halogen-Metal Exchange: The organolithium reagent can exchange with the chloro substituent, leading to a 2-lithiated pyridine species.
Dimerization: The lithiated intermediates can be reactive and undergo dimerization.[8]
Mitigation Strategies:
Low Temperatures: These reactions must be conducted at very low temperatures (typically -78°C) to minimize the rates of side reactions.[6]
Choice of Base: The choice of the lithium base is critical.
Lithium Diisopropylamide (LDA): This is a strong, non-nucleophilic base that often favors deprotonation over nucleophilic addition.[6][10]
n-Butyllithium (nBuLi) with an Additive: Using nBuLi in combination with a ligand like N,N-dimethylethanolamine (LiDMAE) can direct the lithiation to a specific position (e.g., C6).[10]
Rapid Trapping: Once the lithiated species is formed, it should be trapped with the desired electrophile (e.g., carbon dioxide for carboxylation) as quickly as possible.
Caption: Potential reaction pathways in the lithiation of a substituted chloropyridine.
FAQ 2: Can decarboxylation be a significant side reaction?
Answer:
Yes, under certain conditions, decarboxylation can occur, although it is generally less of a concern for pyridine-3-carboxylic acids compared to those with the carboxylic acid group at the 2- or 4-positions.
Causality: The decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group. Picolinic acid (pyridine-2-carboxylic acid) is known to decarboxylate more readily than nicotinic acid (pyridine-3-carboxylic acid) due to the ability of the nitrogen atom to stabilize the resulting carbanion intermediate through a zwitterionic species.[11][12] While less favorable for the 3-carboxylic acid, high temperatures, especially in the presence of acid or base, can promote this side reaction.[13]
How to Avoid It:
Avoid Excessive Heat: During workup and purification, avoid unnecessarily high temperatures, especially if the product is in a solution with a pH far from neutral.
Careful Distillation: If distillation is used for purification of a precursor, perform it under high vacuum to keep the temperature as low as possible.
General Purification Guidance
For the final product, 5-tert-butyl-2-chloropyridine-3-carboxylic acid, which is a solid, the following purification methods are recommended:
Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide) and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral impurities. Then, acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure carboxylic acid.[14]
Recrystallization: Recrystallize the precipitated solid from a suitable solvent system, such as an alcohol/water mixture, toluene, or acetic acid, to obtain a highly pure product.[14]
References
Homework.Study.com. (n.d.). What are the differences in the regioselectivity of the lithiation of 2-chloropyridine with BuLi-LiDMAE and LDA? Retrieved from [Link]
ResearchGate. (2025). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
ResearchGate. (2025). Deprotonation of Chloropyridines Using Lithium Magnesates. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Retrieved from [Link]
ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Retrieved from [Link]
Testbook. (2026). The following carboxylic acids undergo decarboxylation upon heating. Retrieved from [Link]
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. Retrieved from [Link]
PubMed. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]
Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
ACS Publications. (n.d.). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Retrieved from [Link]
European Patent Office. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters - EP 0372654 A2. Retrieved from [Link]
Comparative Guide: Synthetic Routes to 5-Tert-butyl-2-chloropyridine-3-carboxylic Acid
Topic: Alternative Synthetic Methods for 5-Tert-butyl-2-chloropyridine-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 5-T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Alternative Synthetic Methods for 5-Tert-butyl-2-chloropyridine-3-carboxylic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for the development of glucokinase activators and allosteric modulators. Its structural complexity arises from the specific arrangement of the bulky tert-butyl group, the electrophilic chlorine, and the carboxylic acid on the electron-deficient pyridine ring.
This guide evaluates three distinct synthetic methodologies. Method A (Directed Ortho-Lithiation) is identified as the superior route for laboratory-scale synthesis due to its high regioselectivity and step economy. Method B (N-Oxide Activation) represents the classical industrial approach, offering scalability but suffering from isomer separation challenges. Method C (Halogen-Metal Exchange) provides the highest precision but relies on pre-functionalized starting materials.
Strategic Analysis of Synthetic Routes
Method A: Directed Ortho-Lithiation (Recommended)
This method utilizes the ortho-directing ability of the chlorine atom combined with the steric shielding of the tert-butyl group to achieve high regioselectivity.
Causality: The chlorine atom at C2 directs lithiation to the C3 position via coordination with the lithium cation. Crucially, the bulky tert-butyl group at C5 sterically hinders the C6 position, suppressing the formation of the unwanted C6-lithiated species (a common issue in 2-chloropyridine lithiation).
Method B: N-Oxide Rearrangement (Classical)
A traditional route involving the construction of the 2-chloro moiety from a nicotinic acid precursor.
Mechanism: Nucleophilic aromatic substitution on an activated N-oxide (Reissert-Henze type reaction).
Starting Material: 5-tert-butylnicotinic acid.
Key Reagents:
/Urea (oxidation) followed by (chlorination).
Causality: The N-oxide activates the pyridine ring towards nucleophilic attack by chloride ions. However, the reaction often produces a mixture of 2-chloro and 6-chloro isomers, necessitating difficult chromatographic separation.
Method C: Oxidation of Alkyl Precursors
This route involves the oxidation of a methyl group on a pre-existing chloropyridine core.
Causality: While chemically straightforward, the harsh oxidative conditions can degrade the pyridine ring or the tert-butyl group, and the starting material is often less accessible than that of Method A.
Comparative Performance Metrics
Feature
Method A: Ortho-Lithiation
Method B: N-Oxide Route
Method C: Methyl Oxidation
Step Count
1 (from aryl chloride)
3 (Oxidation Chlorination Hydrolysis)
1 (from picoline)
Overall Yield
75–85%
40–55%
60–70%
Regioselectivity
High (>95:5 C3:C6)
Moderate (Mixture of 2-Cl/6-Cl)
N/A (Fixed by starting material)
Atom Economy
High
Low (Phosphorus waste)
Moderate (Oxidant waste)
Scalability
Moderate (Cryogenic required)
High (Exothermic but manageable)
High
Key Challenge
Moisture sensitivity; Cryogenic temps
Isomer separation; Handling
Availability of precursor
Detailed Experimental Protocols
Protocol A: Directed Ortho-Lithiation (Best for R&D)
This protocol relies on the synergistic directing effect of Cl and the steric blocking of the t-butyl group.
Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)
Dry Tetrahydrofuran (THF)
Dry
(gas or dry ice)
Step-by-Step Workflow:
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Solvation: Charge the flask with 5-(tert-butyl)-2-chloropyridine (10 mmol) and anhydrous THF (50 mL) under nitrogen.
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -70 °C.
Deprotonation: Add LDA (12 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C.
Checkpoint: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species (3-lithio-2-chloro-5-tert-butylpyridine).
Equilibration: Stir at -78 °C for 45–60 minutes.
Note: Do not warm up; the lithiated intermediate can undergo "dance" rearrangement or dimerization at higher temperatures.
Carboxylation: Introduce a stream of dry
gas into the solution (via a needle submerged in the liquid) for 30 minutes, or pour the reaction mixture onto excess crushed dry ice.
Quench: Allow the mixture to warm to room temperature and quench with 2M HCl (aq) until pH ~2.
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or purify via silica column chromatography (MeOH/DCM gradient).
Protocol B: The N-Oxide Route (Alternative)
Use this if cryogenic facilities are unavailable or for larger batch scale-up where chromatography is acceptable.
Step-by-Step Workflow:
N-Oxidation: Dissolve 5-tert-butylnicotinic acid in acetic acid. Add 30%
(excess) and heat to 70 °C overnight. Concentrate to obtain the N-oxide.[2][3][4]
Chlorination: Suspend the N-oxide in dry toluene. Add
(3 eq) carefully.
Reflux: Heat to reflux (110 °C) for 4 hours.
Mechanism:[4][5][6][7][8][9] The oxygen of the N-oxide attacks
, forming a good leaving group. Chloride attacks C2 or C6.
Hydrolysis: Cool to 0 °C and carefully quench with ice water (Exothermic!). Adjust pH to 3-4 with NaOH.
Separation: Extract organics. The product will be a mixture of 2-chloro and 6-chloro isomers. Separate via column chromatography (the 2-chloro isomer is typically less polar due to internal H-bonding between carboxylic acid and Cl, though this effect is weak; steric shielding often makes the 2-Cl isomer elute faster).
Reaction Pathway Visualization
Pathway A: Directed Ortho-Lithiation Logic
The following diagram illustrates the regioselective lithiation driven by the Chlorine directing group (DG) and steric blocking.
Caption: Mechanistic flow of Method A, highlighting the convergence of electronic directing effects and steric control.
Pathway B: N-Oxide Chlorination
This diagram depicts the divergent pathway leading to isomeric mixtures.
Caption: The N-oxide route (Method B) results in a divergent step requiring purification to remove the 6-chloro isomer.
References
Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of 2-chloropyridines: A review of regioselectivity. Heterocycles.
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[10] (Reference for DoM protocols).
A Critical Evaluation of 5-Tert-butyl-2-chloropyridine-3-carboxylic acid for Fragment-Based Drug Discovery Campaigns
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, providing an efficient pathway to novel lead compounds, particularly for challenging biological targets.[...
Author: BenchChem Technical Support Team. Date: February 2026
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, providing an efficient pathway to novel lead compounds, particularly for challenging biological targets.[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a protein target.[3][4] These initial hits then serve as starting points for structure-guided optimization into more potent leads.[1][5] The selection of fragments for a screening library is therefore a critical determinant of an FBDD campaign's success. This guide provides an in-depth analysis of a specific, functionalized heterocyclic fragment, 5-Tert-butyl-2-chloropyridine-3-carboxylic acid, evaluating its potential advantages and disadvantages in the context of FBDD.
The Anatomy of a Fragment: Deconstructing 5-Tert-butyl-2-chloropyridine-3-carboxylic acid
To appreciate the utility of this fragment, we must first dissect its constituent parts and their likely contributions to its physicochemical and pharmacological properties.
Caption: Key functional moieties of 5-Tert-butyl-2-chloropyridine-3-carboxylic acid.
Pyridine Core: The pyridine ring is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with protein residues.
Tert-butyl Group: This bulky, lipophilic group is often incorporated into drug candidates to enhance metabolic stability by sterically shielding susceptible positions from enzymatic degradation.[7][8] It can also improve binding affinity by occupying hydrophobic pockets in a target protein and can influence receptor selectivity.[7][9]
Chloro Substituent: The chlorine atom is a common halogen in pharmaceuticals.[10] It can modulate the electronic properties of the pyridine ring, influence binding affinity through halogen bonding, and, importantly, serves as a synthetic handle for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions.[5][11]
Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor. Its presence can significantly contribute to binding affinity by forming strong interactions with polar residues in a protein's active site. It can also enhance the aqueous solubility of the fragment, which is a critical consideration for biophysical screening assays.
The "Rule of Three" and Physicochemical Properties
A widely accepted set of guidelines for fragment selection is the "Rule of Three" (Ro3), which suggests that fragments should ideally have a molecular weight (MW) ≤ 300 Da, a calculated logP (cLogP) ≤ 3, and no more than three hydrogen bond donors and three hydrogen bond acceptors.[1][12] Let's assess 5-Tert-butyl-2-chloropyridine-3-carboxylic acid against these criteria.
Property
Value
Ro3 Compliance
Molecular Weight
213.66 g/mol
Yes
cLogP
~2.5-3.0 (estimated)
Yes
Hydrogen Bond Donors
1 (from carboxylic acid)
Yes
Hydrogen Bond Acceptors
3 (1 from pyridine N, 2 from carboxylic acid O)
Yes
Based on these parameters, 5-Tert-butyl-2-chloropyridine-3-carboxylic acid is compliant with the Rule of Three, making it a theoretically suitable candidate for an FBDD library.
Pros: The Strategic Advantages of Using This Fragment
High Ligand Efficiency Potential: The combination of a strong binding motif (carboxylic acid) with a group that can occupy a hydrophobic pocket (tert-butyl) on a common scaffold (pyridine) suggests that this fragment could exhibit high ligand efficiency, a measure of binding energy per heavy atom.[3]
Metabolic Stability and Selectivity: The tert-butyl group can act as a "metabolic shield," preventing or slowing enzymatic degradation of the molecule, thereby improving its pharmacokinetic profile in later stages of drug development.[7] Its steric bulk can also drive selectivity for a specific target over closely related proteins.[7]
Clear Vectors for Elaboration: The chloro group at the 2-position and the potential for modification of the carboxylic acid provide clear and synthetically tractable vectors for "fragment growing."[5][11] This allows for the systematic exploration of the surrounding chemical space to improve binding affinity and other drug-like properties.
Versatile Binding Interactions: The fragment offers a rich set of potential interactions: hydrogen bonding from the carboxylic acid and pyridine nitrogen, hydrophobic interactions from the tert-butyl group, and potential halogen bonding from the chlorine atom. This versatility increases the probability of finding a productive binding mode in a variety of protein targets.
Cons: Potential Pitfalls and Considerations
Solubility Challenges: While the carboxylic acid can enhance solubility, the bulky and lipophilic tert-butyl group can counteract this effect.[9] Low aqueous solubility can be a significant hurdle in FBDD, as many biophysical screening techniques require high compound concentrations to detect weak binding.[12][13]
Synthetic Complexity and Cost: While the individual components are common, the specific polysubstituted pyridine may not be readily available from commercial suppliers, or its synthesis could be multi-stepped and costly.[14][15] This can slow down the hit-to-lead optimization phase, where rapid synthesis of analogues is crucial.[5]
Potential for Pan-Assay Interference Compounds (PAINS): Carboxylic acids, while excellent for binding, can sometimes lead to non-specific binding or act as PAINS. Rigorous hit validation using orthogonal assays is essential to rule out false positives.
Metabolic Liabilities of the Tert-butyl Group: Although often used to improve metabolic stability, the tert-butyl group itself can be a site of metabolism by cytochrome P450 enzymes, leading to hydroxylation.[8][16] This potential metabolic "soft spot" should be considered during lead optimization.
Comparative Analysis with Alternative Fragments
To provide a balanced perspective, it is useful to compare 5-Tert-butyl-2-chloropyridine-3-carboxylic acid with alternative fragments that might be considered for targeting similar interaction hotspots.
Fragment
Structure
Pros
Cons
5-Tert-butyl-2-chloropyridine-3-carboxylic acid
(Structure of the title compound)
High ligand efficiency potential, clear growth vectors, potential for metabolic stability.
Potential solubility issues, synthetic complexity, potential for tert-butyl metabolism.
2-Chloropyridine-3-carboxylic acid
(Structure without tert-butyl group)
Simpler, more soluble, synthetically more accessible.
Lacks the hydrophobic bulk to fill larger pockets, potentially lower metabolic stability.
5-Cyclopropyl-2-chloropyridine-3-carboxylic acid
(Structure with cyclopropyl instead of tert-butyl)
Provides a 3D shape, good metabolic stability, maintains lipophilicity.
Synthetic accessibility might be a challenge.
5-Tert-butyl-2-aminopyridine
(Structure with amino instead of chloro and no carboxylic acid)
Different hydrogen bonding pattern, may access different binding sites.
Lacks a strong acidic binding group, amino group can be a metabolic liability.
4-Tert-butylbenzoic acid
(Benzene ring instead of pyridine)
Commercially available, simple scaffold.
Lacks the pyridine nitrogen for additional interactions, different electronic properties.
Experimental Workflow for Fragment Screening and Validation
The identification of a fragment hit is only the first step. A rigorous experimental cascade is required to validate the hit and guide its optimization.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling for Fragment Elaboration
This protocol outlines a general procedure for the "fragment growing" strategy, using the chloro-substituent as a synthetic handle.
Reaction Setup: In a clean, dry reaction vessel, combine 5-Tert-butyl-2-chloropyridine-3-carboxylic acid (1 equivalent), a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (4:1 ratio).
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired elaborated fragment.
Conclusion and Future Outlook
5-Tert-butyl-2-chloropyridine-3-carboxylic acid presents a compelling, albeit complex, fragment for FBDD campaigns. Its strengths lie in the combination of multiple interaction-mediating functional groups and a metabolically robust tert-butyl moiety, all while adhering to the "Rule of Three." However, researchers must be mindful of potential challenges, particularly regarding solubility and synthetic tractability.
The decision to include such a fragment in a screening library should be context-dependent, weighing the potential for high-quality, developable hits against the increased effort that may be required for synthesis and optimization. As FBDD continues to evolve, the use of more complex and three-dimensional fragments is on the rise, as they can provide access to novel chemical space and lead to more potent and selective drug candidates.[17][18] Careful consideration and a robust experimental plan are paramount to successfully leveraging the potential of fragments like 5-Tert-butyl-2-chloropyridine-3-carboxylic acid in the quest for new medicines.
References
The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem.
Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures.
6 ingredients for a successful fragment library - NanoTemper Technologies.
Fragment Library | SpiroChem.
Bioisosteres of tert-Butyl Group - Enamine.
Comprehensive analysis of commercial fragment libraries - PMC.
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry - ACS Publications.
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI.
Optimized Covalent Fragment Library for Drug Discovery | IRBM Medicinal Chemistry.
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - OBN.
Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs.
Small but mighty: the impact of tertiary alcohols in drug design - Hypha Discovery.
Fragment-based drug discovery: A graphical review - PMC.
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC.
Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC.
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF - ResearchGate.
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - MDPI.
Accepted version (1.16 MB) - University of Cambridge.
Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications.
Lessons from hot spot analysis for fragment-based drug discovery - PMC - NIH.
Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective.
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers.
Targeting the ubiquitin system by fragment-based drug discovery - PMC.
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council.
Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals.
Synthesis of 5-chloropyridine-2-carboxylic acid - PrepChem.com.
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications.
Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies.
Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers.
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI.
An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter.
Fragment-based drug design (FBDD) approaches used to identify hits in... - ResearchGate.
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.
EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents.
Full article: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
Approaches to Fragment-Based Drug Design.
Preparation of 2-chloropyridine 3-carboxylic acid esters - European Patent Office - EP 0372654 A2 - Googleapis.com.
WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents.
5-Tert-butyl-2-chloropyridine-3-carboxylic Acid: Proper Disposal & Handling Guide
[1] Executive Summary & Immediate Safety Profile Do not dispose of this compound down the drain. 5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a halogenated organic acid .[1] Its disposal requires strict segregation...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Immediate Safety Profile
Do not dispose of this compound down the drain.
5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a halogenated organic acid .[1] Its disposal requires strict segregation from general organic waste streams due to the presence of the chlorine atom on the pyridine ring.[1] Improper incineration of chlorinated aromatics can release dioxins and hydrochloric acid, necessitating specialized high-temperature combustion with scrubber systems.[1]
Chemical Identity & Hazard Snapshot
Property
Detail
Chemical Structure
Pyridine ring substituted with a carboxylic acid (C3), chlorine (C2), and tert-butyl group (C5).[1][2][3]
Physical State
Solid (typically off-white to white powder).[1][4]
Acidity (pKa)
~3.0–4.0 (Estimated for pyridine carboxylic acids).[1]
Primary Hazards
Irritant (Skin/Eye/Respiratory), Harmful if Swallowed .[1][5]
To ensure compliance and safety, one must understand the causality of the hazards.[1]
The Halogen Factor (Chlorine): The chlorine atom at the C2 position is chemically stable but problematic during thermal destruction.[1] Standard laboratory incinerators often operate at temperatures insufficient to fully break down chlorinated aromatics safely, potentially generating toxic byproducts like dioxins or furans.[1] Therefore, this waste must be tagged specifically for High-Temperature Incineration (HTI) facilities equipped with acid gas scrubbers.[1]
Acidity & Compatibility: As a carboxylic acid, this compound is incompatible with strong oxidizers and strong bases.[1] Mixing it with cyanide salts (often found in adjacent chemistry workflows) can generate fatal hydrogen cyanide gas.[1]
Bioaccumulation Potential: While pyridine acids are generally more water-soluble than their benzene counterparts, the tert-butyl group adds significant lipophilicity, potentially increasing aquatic toxicity and persistence.[1]
Waste Stream Segregation Logic
Effective disposal starts at the bench. You must segregate this waste at the point of generation.[1]
Diagram 1: Waste Segregation Decision Matrix
This flowchart guides the researcher in selecting the correct waste container based on the physical state and mixture composition.[1]
Caption: Decision matrix for segregating 5-tert-butyl-2-chloropyridine-3-carboxylic acid waste. Note that even aqueous mixtures are best treated as halogenated solvent waste to ensure proper destruction.[1]
Applicability: Filtrates from recrystallization, reaction mixtures in DMSO/DMF/DCM.[1]
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides) or incompatible bases.[1]
Carboy Selection: Use a "Halogenated Organic Solvents" carboy (typically red or yellow tagged in many labs).[1]
Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the dissolved chloropyridine classifies the entire mixture as halogenated waste.[1]
Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for thermal expansion.[1]
Log Entry: Record the approximate concentration or mass of the chloropyridine acid added to the carboy on the waste log sheet. This is vital for the disposal facility to calculate chlorine content.[1]
Emergency Response: Spill Management
Spills of halogenated solids require containment to prevent dust generation and environmental release.[1]
Diagram 2: Spill Response Workflow
Caption: Operational workflow for managing spills. Emphasis is placed on preventing dust inhalation for solid spills and using inert absorbents for liquids.[1]
Specific Cleaning Solvents:
After removing the bulk material, wipe the surface with a paper towel soaked in Ethanol or Isopropanol .[1] The compound is likely lipophilic (due to the tert-butyl group) and will clean up better with organic solvents than with water alone.[1] Dispose of these wipes in the solid hazardous waste bin.
Regulatory Compliance (RCRA & EPA)[6]
In the United States, this compound is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.[1]33. However, the generator is responsible for determining if the waste exhibits hazardous characteristics.[1]
Corrosivity: If in aqueous solution with pH < 2, it carries the D002 code.[1][6]
Halogenated Solvents: If mixed with spent halogenated solvents (e.g., DCM), it may carry F-codes (F001/F002).[1][7]
Generator Status: Ensure your facility's hazardous waste profile lists "Halogenated Organic Solids/Liquids" to avoid rejection by the Treatment, Storage, and Disposal Facility (TSDF).[1]
Self-Validation Check:
Before closing the waste container, ask:
Is there any chance this container holds oxidizers? (If yes, DO NOT ADD).
Is the tag marked "Halogenated"?[1] (Must be YES).
References
U.S. Environmental Protection Agency (EPA). (2025).[1][6] Hazardous Waste Characteristics: Corrosivity and Toxicity. 40 CFR Part 261.[1] Retrieved from [Link]
PubChem. (2025).[1][2] Compound Summary: 4-Chloropyridine-2-carboxylic acid (Structural Analog Data). National Library of Medicine.[1] Retrieved from [Link]
Personal protective equipment for handling 5-Tert-butyl-2-chloropyridine-3-carboxylic acid
Emergency Overview & Hazard Identification Senior Scientist Note: While specific toxicological data for 5-Tert-butyl-2-chloropyridine-3-carboxylic acid may be limited compared to commodity chemicals, we must apply the Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Emergency Overview & Hazard Identification
Senior Scientist Note: While specific toxicological data for 5-Tert-butyl-2-chloropyridine-3-carboxylic acid may be limited compared to commodity chemicals, we must apply the Precautionary Principle . Structural analysis reveals two critical hazard vectors: the chloropyridine core (associated with potential neurotoxicity and dermal absorption) and the carboxylic acid moiety (corrosive/irritant to mucous membranes). The tert-butyl group increases lipophilicity, potentially enhancing skin permeation rates compared to non-alkylated analogs.
Acute Toxicity: Treat as Category 4 (Harmful) for Oral/Dermal routes until proven otherwise.
Risk Assessment & Engineering Controls
PPE is the last line of defense. Your primary safety mechanism is the Engineering Control system.
Hierarchy of Controls Protocol
Elimination/Substitution: Not applicable for synthesis requirements.
Engineering Controls (Mandatory):
Solid Handling: All weighing of the dry powder must occur inside a Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure .
Airflow Velocity: Ensure CFH face velocity is calibrated to 0.3–0.5 m/s (60–100 fpm) .
Static Control: Use an ionizing bar during weighing. Halogenated pyridine acids are prone to static charge, leading to "flying powder" and inadvertent inhalation.
PPE Selection Matrix
This matrix is designed to mitigate specific breakthrough risks associated with halogenated organic acids.
The tert-butyl group enhances lipid solubility. Standard latex is permeable to pyridine derivatives. Double nitrile provides a breakthrough time >480 mins for incidental splash.
Eye/Face
Chemical Safety Goggles (ANSI Z87.1 / EN 166)
Safety glasses are insufficient for fine acidic powders which can bypass side-shields. Goggles seal the ocular cavity against airborne dust.
Only required if working outside a hood (strongly discouraged). The H335 hazard requires particulate filtration at minimum.
Body
Lab Coat (Poly/Cotton) + Closed Shoes
Standard protection. For scale-up (>100g), use Tyvek sleeves to prevent wrist-gap exposure.
Operational Protocols
Workflow A: Weighing & Transfer (Solid State)
This is the highest risk phase due to potential aerosolization.
Pre-Check: Verify Fume Hood flow alarm is silent and sash is at the safe working height.
Donning: Put on inner gloves, lab coat, goggles, and outer gloves (tucked over coat cuffs).
Static Mitigation: Place the receiving vessel on an anti-static mat or use an ionizer.
Transfer: Use a disposable spatula. Do not pour from the main bottle; transfer small amounts to a secondary weighing boat to minimize bulk contamination.
Decontamination: Wipe the exterior of the stock bottle with a dry tissue inside the hood before returning it to storage.
Workflow B: Solubilization & Reaction
Once dissolved, the risk shifts from inhalation to splash/dermal absorption.
Solvent Choice: When dissolving in organic solvents (e.g., DCM, THF), assume the solvent acts as a carrier vehicle that can drag the compound through gloves.
Glove Discipline: Immediately change outer gloves if a splash occurs. Do not wait for "burning" sensations.
Waste: All wipes and spatulas used must go directly into Solid Hazardous Waste (Halogenated) .
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier risks.
Emergency Response & Disposal
Accidental Exposure[1][5]
Eye Contact: Immediately flush with water or Diphoterine® (if available) for 15 minutes. Hold eyelids open. The acidic nature requires immediate dilution.
Skin Contact: Wash with soap and copious water.[1][2][4][5][6][7] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (Reference SDS Section 4).
Spill Management (Small Scale < 50g)
Isolate: Alert nearby personnel.
PPE: Don full PPE (Goggles, Double Gloves, N95 if powder is airborne).
Containment:
Solid: Cover with wet paper towels to prevent dust, then sweep carefully.
Liquid: Absorb with vermiculite or polypropylene pads.
Disposal: Place in a sealed bag, label as "Hazardous Waste - Halogenated Organic Solid/Liquid" .
Waste Classification
EPA/RCRA Code (USA): Likely falls under D002 (Corrosivity) if pH < 2, or generic halogenated organic waste streams.
Labeling: Must clearly state "Contains Halogenated Pyridine Derivative."
References
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]